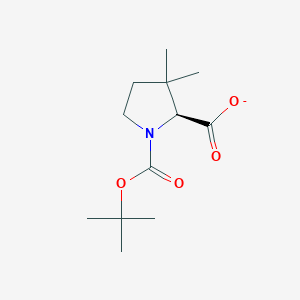
1,2-Pyrrolidinedicarboxylic acid, 3,3-dimethyl-, 1-(1,1-dimethylethyl) ester, (2S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Pyrrolidinedicarboxylic acid, 3,3-dimethyl-, 1-(1,1-dimethylethyl) ester, (2S)- is a chemical compound with a complex structure that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of two carboxylic acid groups and a pyrrolidine ring, which is a five-membered lactam. The compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
The synthesis of 1,2-Pyrrolidinedicarboxylic acid, 3,3-dimethyl-, 1-(1,1-dimethylethyl) ester, (2S)- can be achieved through several synthetic routes. One common method involves the esterification of 1,2-pyrrolidinedicarboxylic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
1,2-Pyrrolidinedicarboxylic acid, 3,3-dimethyl-, 1-(1,1-dimethylethyl) ester, (2S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically results in the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: The ester group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, resulting in the formation of amides or other esters.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,2-Pyrrolidinedicarboxylic acid, 3,3-dimethyl-, 1-(1,1-dimethylethyl) ester, (2S)- has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is used to study enzyme mechanisms and protein-ligand interactions. It can act as a substrate or inhibitor in enzymatic reactions.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,2-Pyrrolidinedicarboxylic acid, 3,3-dimethyl-, 1-(1,1-dimethylethyl) ester, (2S)- involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways and cellular processes, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
1,2-Pyrrolidinedicarboxylic acid, 3,3-dimethyl-, 1-(1,1-dimethylethyl) ester, (2S)- can be compared with other similar compounds such as:
1,2-Pyrrolidinedicarboxylic acid, 3-methoxy-, 1-(1,1-dimethylethyl) 2-methyl ester, (2S,3S)-: This compound has a methoxy group instead of a dimethyl group, which can affect its reactivity and applications.
1,2-Pyrrolidinedicarboxylic acid, 3-fluoro-, 1-(1,1-dimethylethyl) 2-methyl ester, (2S,3S)-: The presence of a fluoro group in this compound can influence its chemical properties and biological activity.
1,2-Pyrrolidinedicarboxylic acid, 4-oxo-, 1-(1,1-dimethylethyl) 2-ethyl ester, (2S)-: This compound contains an oxo group, which can lead to different chemical reactions and applications.
Eigenschaften
Molekularformel |
C12H20NO4- |
|---|---|
Molekulargewicht |
242.29 g/mol |
IUPAC-Name |
(2S)-3,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-7-6-12(4,5)8(13)9(14)15/h8H,6-7H2,1-5H3,(H,14,15)/p-1/t8-/m1/s1 |
InChI-Schlüssel |
FVTWJYOGVFLUNJ-MRVPVSSYSA-M |
Isomerische SMILES |
CC1(CCN([C@@H]1C(=O)[O-])C(=O)OC(C)(C)C)C |
Kanonische SMILES |
CC1(CCN(C1C(=O)[O-])C(=O)OC(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


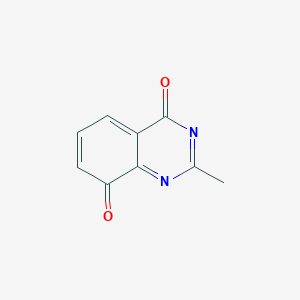
![6-Sulfanylidenepyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12356117.png)

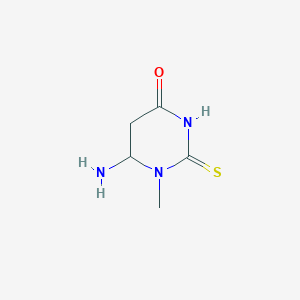

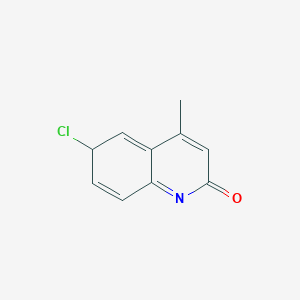
![N,N'-dimethyl-N'-[[3-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]pyrazolidin-4-yl]methyl]ethane-1,2-diamine](/img/structure/B12356149.png)
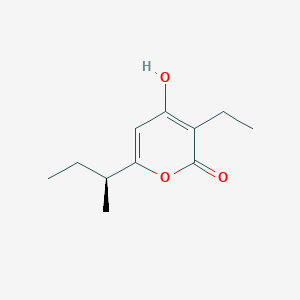
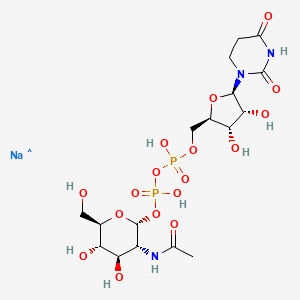
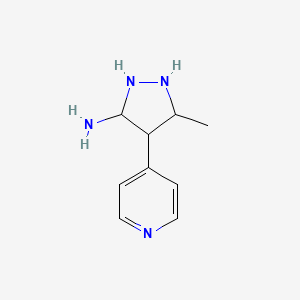
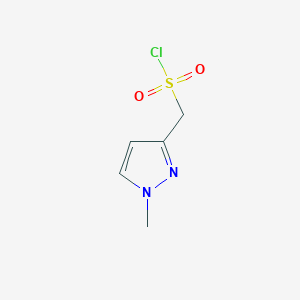
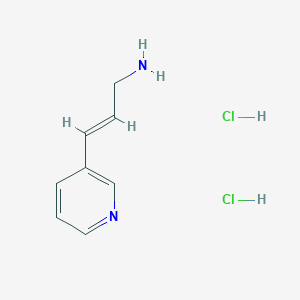
![2-imino-6-[(1S,2R)-1,2,3-trihydroxypropyl]-4aH-pteridin-4-one](/img/structure/B12356191.png)
![5-ethynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12356194.png)
